molecular formula C7H13NO B6166633 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane CAS No. 1783400-10-1

1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane

Cat. No.: B6166633
CAS No.: 1783400-10-1
M. Wt: 127.2
InChI Key:
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Description

1-(Methoxymethyl)-2-azabicyclo[211]hexane is a bicyclic compound featuring a unique structure that includes a methoxymethyl group and an azabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane typically involves a series of steps starting from readily available precursors. One common method involves the [2+2] cycloaddition of 1,5-dienes using photochemical reactions . This approach allows for the formation of the bicyclic structure under controlled conditions. The reaction conditions often require the use of a mercury lamp and specialized glassware, making it technically challenging but effective for producing the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing scalable purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions, using reagents such as halides or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane exerts its effects involves interactions with specific molecular targets. The azabicyclo framework allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The methoxymethyl group can enhance the compound’s solubility and bioavailability, facilitating its use in biological systems.

Comparison with Similar Compounds

    1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with an oxygen atom in place of nitrogen.

    1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride: Contains an amine group, offering different reactivity and applications.

Uniqueness: 1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane is unique due to the presence of the azabicyclo framework, which imparts distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical space and developing novel applications in various fields.

Properties

CAS No.

1783400-10-1

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

95

Origin of Product

United States

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